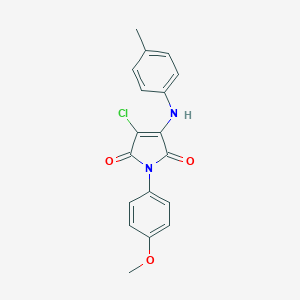

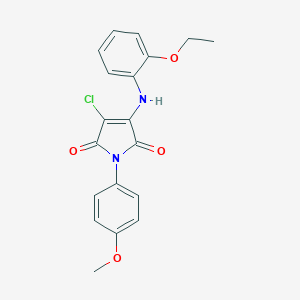

![molecular formula C19H16ClN5O B380272 7-(2-chlorophényl)-5-méthyl-N-phényl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-10-9](/img/structure/B380272.png)

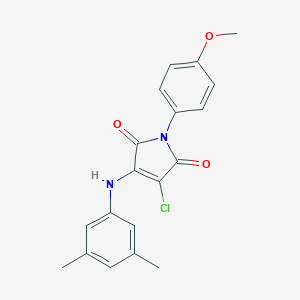

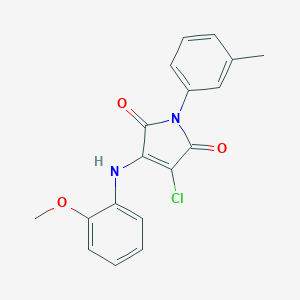

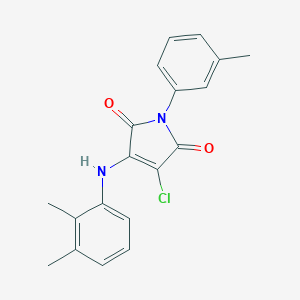

7-(2-chlorophényl)-5-méthyl-N-phényl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be versatile with many different applications reported over the years in different areas of drug design .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the ring. The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Le composé est utilisé dans la synthèse de composés hétérocycliques . Une méthode sans catalyseur, sans additif et respectueuse de l'environnement pour la synthèse de 1,2,4-triazolo[1,5-a]pyridines en conditions micro-ondes a été mise en place . Cette méthodologie démontre une large portée de substrats et une bonne tolérance aux groupes fonctionnels, conduisant à la formation de produits avec des rendements bons à excellents .

Inhibition de CDK2

Le composé est utilisé dans le développement de nouveaux inhibiteurs de CDK2 . L'inhibition de CDK2 est une cible intéressante pour le traitement du cancer qui cible les cellules tumorales de manière sélective . Un nouvel ensemble de petites molécules comportant les échafaudages privilégiés de pyrazolo[3,4-d]pyrimidine et de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine a été conçu, synthétisé et évalué en tant que nouveaux composés ciblant CDK2 .

Agents antimicrobiens en agriculture

Le composé est utilisé dans la conception et la synthèse de nouveaux agents antimicrobiens en agriculture . Une série de nouveaux dérivés de quinazolin-4(3H)-one contenant un fragment de 1,2,4-triazolo[1,5-a]pyrimidine a été conçue, synthétisée et évaluée en tant qu'agents antimicrobiens en agriculture .

Inhibition des protéines de liaison aux acides gras (FABPs)

Le composé est utilisé dans le développement d'inhibiteurs des protéines de liaison aux acides gras (FABPs) . Parmi les isoformes de FABPs, FABP4 et FABP5 ont été reconnues comme des cibles thérapeutiques potentielles pour certains troubles, tels que la dyslipidémie, la maladie coronarienne et le diabète <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Orientations Futures

The future directions for research on “7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given their versatility and the many different applications reported over the years .

Analyse Biochimique

Biochemical Properties

7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase where DNA replication occurs . This inhibition of cell cycle progression is accompanied by the induction of apoptosis, characterized by the activation of caspases and the fragmentation of DNA . Additionally, the compound affects cell signaling pathways, including the downregulation of cyclin D1 and the upregulation of p21, a cyclin-dependent kinase inhibitor .

Molecular Mechanism

At the molecular level, 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with key residues . This binding prevents the phosphorylation of target proteins required for cell cycle progression . Additionally, the compound modulates gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions result in the suppression of tumor growth and the induction of cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety . Threshold effects have also been observed, where doses below a certain level fail to produce significant antitumor activity .

Metabolic Pathways

The metabolic pathways of 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involve several key enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The localization and accumulation of the compound can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can be found in the mitochondria, where it influences mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKILCLHPKMSWSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.